(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride
Overview
Description
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the asymmetric reduction of prochiral ketones using chiral catalysts derived from proline . Another approach is the hydrogen-mediated debenzylation of commercially available N-benzylpyrrolidine-3-ol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts to ensure high enantioselectivity. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Prolinol: A related compound with similar structural features but different pharmacological properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting distinct biological profiles.
Uniqueness
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of diphenyl groups, which contribute to its distinct biological activities and chemical reactivity. Its ability to serve as a versatile chiral building block further distinguishes it from other similar compounds .
Properties
IUPAC Name |
diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYRXOJSOXZPT-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345192 | |
Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148719-90-8 | |
Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148719908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446PL4A4AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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